molecular formula C15H16BrN3O3S B2684992 2-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034273-07-7

2-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2684992
CAS RN: 2034273-07-7
M. Wt: 398.28
InChI Key: JLQXBTHLHBQSEP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular conformation of similar compounds is stabilized by a weak intra-molecular π-π stacking interaction between the pyrimidine and the 4-methyl benzene rings . The piperidine ring adopts a chair conformation . In the crystal, molecules are linked into inversion dimers by pairs of N-H⋯O hydrogen bonds .

Scientific Research Applications

Heterocyclic Chemistry Synthesis

Heterocyclic compounds containing the sulfonyl moiety have been synthesized for their potential antimicrobial activities. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, starting from compounds structurally related to "2-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine," have been prepared and some showed active antimicrobial properties (Ammar et al., 2004).

Sulfur-Nitrogen Chemistry

The chemistry of sulfur-nitrogen compounds, including sulfinimines and N-sulfonyloxaziridines, has been explored for the synthesis of biologically active compounds. These investigations into the thermal properties and selective oxidations of sulfur-nitrogen compounds provide a basis for the development of new synthetic methodologies that could potentially apply to derivatives of the target compound (Davis, 2006).

Antimicrobial Activity of Heterocycles

The synthesis and evaluation of antimicrobial activity of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, involving reactions that could be analogous to modifications of "2-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine," have been reported. These studies highlight the potential for creating compounds with significant antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antitumor Activity of Pyrimidine Derivatives

Research on 2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine antifolates, which share structural similarities with the compound of interest, has shown potent antitumor activity. These compounds demonstrate the importance of the pyrimidine nucleus in the design of therapeutics targeting cancer, highlighting the potential use of "2-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine" derivatives in medicinal chemistry (Wang et al., 2011).

Crystal Engineering and Drug Design

Crystal engineering studies involving pyrimidine and aminopyrimidine derivatives, including interactions with sulfonate/carboxylate, provide insights into the structural basis for drug design and the development of new pharmaceuticals. The investigation of compounds related to "2-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine" in crystal structures can aid in understanding the molecular interactions crucial for the efficacy of potential drugs (Balasubramani, Muthiah, & Lynch, 2007).

properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-4-6-14(7-5-12)23(20,21)19-10-1-3-13(11-19)22-15-17-8-2-9-18-15/h2,4-9,13H,1,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQXBTHLHBQSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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